2-((2-Methylbut-3-yn-2-yl)amino)isonicotinic acid 2-((2-Methylbut-3-yn-2-yl)amino)isonicotinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17802207
InChI: InChI=1S/C11H12N2O2/c1-4-11(2,3)13-9-7-8(10(14)15)5-6-12-9/h1,5-7H,2-3H3,(H,12,13)(H,14,15)
SMILES:
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol

2-((2-Methylbut-3-yn-2-yl)amino)isonicotinic acid

CAS No.:

Cat. No.: VC17802207

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

2-((2-Methylbut-3-yn-2-yl)amino)isonicotinic acid -

Specification

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
IUPAC Name 2-(2-methylbut-3-yn-2-ylamino)pyridine-4-carboxylic acid
Standard InChI InChI=1S/C11H12N2O2/c1-4-11(2,3)13-9-7-8(10(14)15)5-6-12-9/h1,5-7H,2-3H3,(H,12,13)(H,14,15)
Standard InChI Key QPCASOQBVHWMMI-UHFFFAOYSA-N
Canonical SMILES CC(C)(C#C)NC1=NC=CC(=C1)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

The compound’s IUPAC name, 2-(2-methylbut-3-yn-2-ylamino)pyridine-4-carboxylic acid, reflects its core structure: a pyridine ring with a carboxylic acid group at position 4 and a secondary amine at position 2 linked to a 2-methylbut-3-yn-2-yl group . Key identifiers include:

PropertyValue
Molecular FormulaC11H12N2O2\text{C}_{11}\text{H}_{12}\text{N}_{2}\text{O}_{2}
Molecular Weight204.22 g/mol
SMILESCC(C)(C#C)NC1=NC=CC(=C1)C(=O)O
InChIKeyQPCASOQBVHWMMI-UHFFFAOYSA-N
Synonyms1411608-91-7, AKOS013321450

The alkyne group in the 2-methylbut-3-yn-2-yl substituent introduces rigidity, while the carboxylic acid and amine groups enable hydrogen bonding and salt formation .

Synthesis and Reaction Pathways

Reaction Chemistry

The compound’s reactivity is dictated by three key moieties:

  • Carboxylic Acid: Capable of esterification, amidation, or salt formation.

  • Alkyne: Participates in cycloadditions (e.g., Huisgen) or metal-catalyzed couplings.

  • Secondary Amine: Susceptible to alkylation or oxidation.

For instance, the alkyne could undergo click chemistry with azides to form triazoles, enhancing molecular complexity for drug discovery.

Structural and Functional Analogues

Comparison with 4-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic Acid

A structurally related compound, 4-[(but-2-yn-1-yl)amino]pyridine-2-carboxylic acid (EvitaChem), shares the pyridinecarboxylic acid backbone but differs in substituent position and alkyne structure. Key contrasts include:

Property2-((2-Methylbut-3-yn-2-yl)amino)isonicotinic Acid4-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic Acid
Molecular FormulaC11H12N2O2\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_2C10H10N2O2\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}_2
Alkyne Position3-yn (terminal)2-yn (internal)
Amino Group Position2-position4-position

The terminal alkyne in the target compound may confer higher reactivity in metal-catalyzed reactions compared to the internal alkyne in the analogue.

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